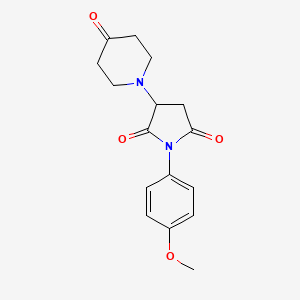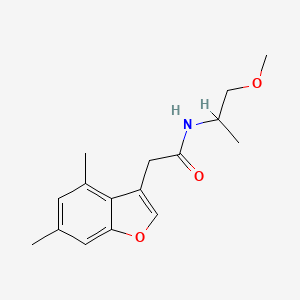
1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. It has been extensively studied for its potential applications in the field of pharmacology and biomedicine. In
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of pharmacology and biomedicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione reduces inflammation and pain.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. Additionally, 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has been extensively studied and its properties are well-known. However, 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-3-(4-oxo-1-piperidinyl)-2,5-pyrrolidinedione and its potential side effects.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-13-4-2-11(3-5-13)18-15(20)10-14(16(18)21)17-8-6-12(19)7-9-17/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFBEUXMDXZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3-{4-[(4-fluorophenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4231311.png)
![N-isopropyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4231317.png)
![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4231318.png)
![5-acetyl-4-[4-(allyloxy)-2-chloro-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4231327.png)
![3-chloro-N-{1-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4231346.png)
![2-{2-[(1-adamantylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4231351.png)
![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231354.png)
![4-[(4-(4-chlorophenyl)-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4231360.png)

![N-(2,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4231374.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4231375.png)
![methyl 4-[2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethoxy]benzoate hydrobromide](/img/structure/B4231379.png)
![1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline](/img/structure/B4231380.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4231382.png)